

ZNL-05-044: A Comparative Guide to Its Kinome Selectivity

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Compound of Interest

Compound Name: ZNL-05-044

Cat. No.: B12375339

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This guide provides a detailed comparison of the kinome selectivity of **ZNL-05-044**, a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11). The data presented here is intended to offer an objective performance assessment against relevant alternative compounds, supported by experimental data and detailed protocols.

Kinome Scan Data: ZNL-05-044 and Comparators

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Kinome-wide scanning is a key methodology for assessing this selectivity. The following tables summarize the kinome scan data for **ZNL-05-044**, its less selective precursor JWD-047, and another known CDK11 inhibitor, OTS964.

Table 1: Summary of Kinase Selectivity Profiles

Compound	Screening Concentration (µM)	No. of Kinases Tested	Selectivity Score (S(10)) ¹	Primary Target(s)
ZNL-05-044	10	468	0.03	CDK11A
JWD-047	10	442	0.10	CDK11A/B
OTS964	1	412	Not Reported	CDK11, TOPK

¹S(10) is the ratio of kinases inhibited by more than 90% (% Ctrl < 10) to the total number of kinases tested. A lower score indicates higher selectivity.[1]

Table 2: On-Target and Significant Off-Target Kinase Interactions (% Control)

This table presents the primary targets and any significant off-targets identified in the kinome scans. The results are reported as '% Ctrl', where a lower number signifies stronger binding of the inhibitor to the kinase.

Kinase Target	ZNL-05-044 (% Ctrl at 10 μ M)	JWD-047 (% Ctrl at 10 μ M)	OTS964 (% Inhibition at 1 μ M) ¹
CDK11A	<10	<10	>90%
CDK11B	Data not available in snippets	<10	Not specified
CDK9	>10	<10	>50% (IC ₅₀ = 538 nM)[2]
TOPK	Data not available in snippets	Data not available in snippets	>90% (IC ₅₀ = 353 nM)[2]
TYK2	Data not available in snippets	Data not available in snippets	>50% (IC ₅₀ = 207 nM)[2]
PRK1	Data not available in snippets	Data not available in snippets	>50% (IC ₅₀ = 508 nM)[2]

¹For OTS964, data is presented as percent inhibition; values over 50% are considered significant.

The data clearly demonstrates the exceptional kinome-wide selectivity of **ZNL-05-044**. With a selectivity score of S(10) = 0.03 at a 10 μ M screening concentration, it stands as a highly focused CDK11 inhibitor.[1] In comparison, its precursor, JWD-047, was significantly less selective with an S(10) score of 0.10.[1] The alternative CDK11 inhibitor, OTS964, also shows high selectivity, with only 11 kinases being inhibited by more than 50% at a 1 μ M concentration out of 412 tested.[2]

Experimental Protocols

KINOMEScan™ Competition Binding Assay

The kinome scan data presented in this guide was generated using the KINOMEScan™ assay platform (DiscoverX). This methodology provides a quantitative measure of inhibitor binding to a large panel of kinases.

Principle: The assay is based on a competitive binding format. A test compound (e.g., **ZNL-05-044**) is competed against a known, immobilized ligand for binding to the kinase of interest. The kinases are expressed as fusions to a DNA tag. The amount of kinase that binds to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR). A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and preventing its interaction with the immobilized ligand.

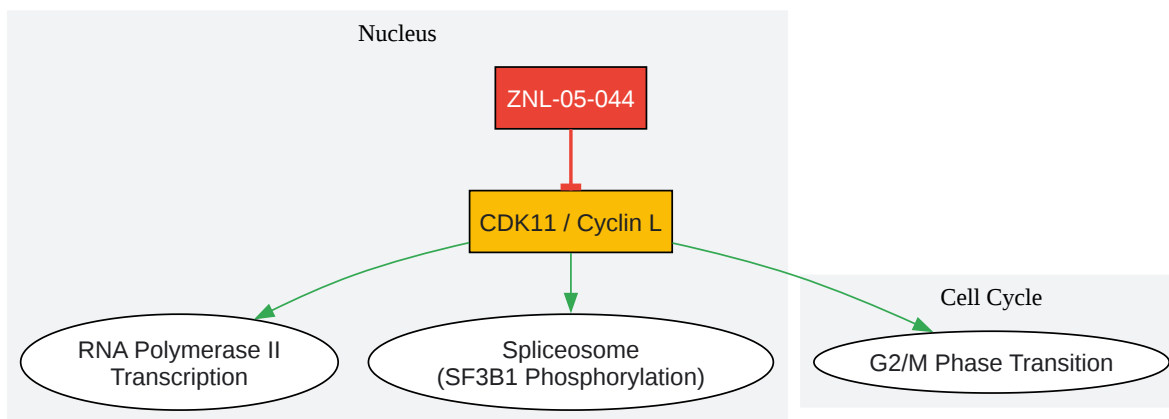
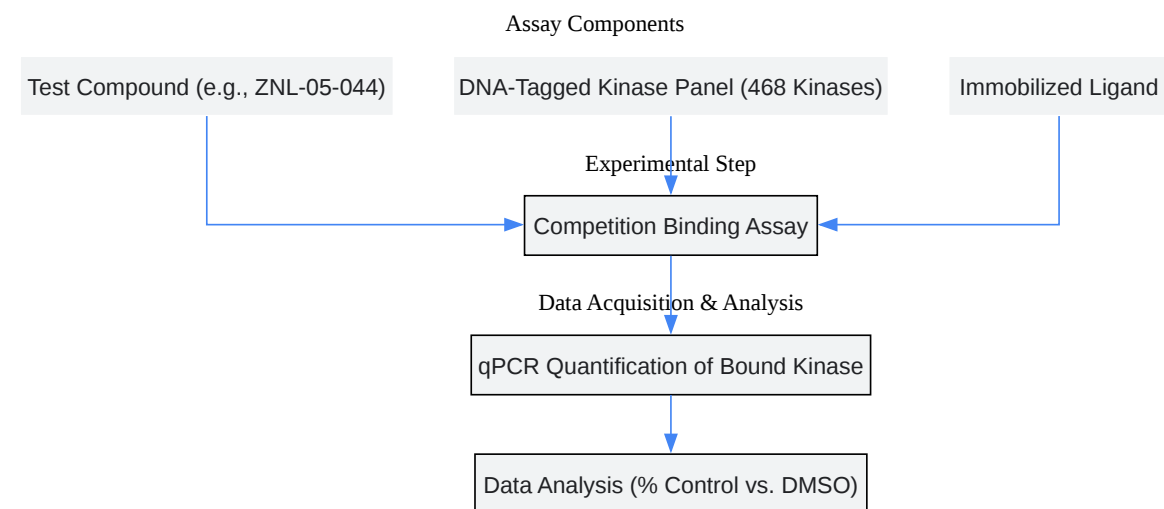
Methodology:

- **Preparation:** A panel of 468 human kinases was prepared.
- **Competition:** The test compound, **ZNL-05-044**, was screened at a concentration of 10 μ M against the kinase panel.
- **Quantification:** The amount of each kinase bound to the immobilized ligand was determined using qPCR.
- **Data Analysis:** The results are reported as "Percent of Control" (% Ctrl), where the control is a DMSO vehicle. A % Ctrl value of 100 indicates no inhibition, while a low % Ctrl value signifies strong binding of the inhibitor to the kinase.

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow of the KINOMEScan assay and the central role of CDK11 in cellular signaling pathways.



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References

- 1. ZNL-05-044 | CDK11 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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